8-Amino-7-methylphenazin-2-ol
Overview
Description
8-Amino-7-methylphenazin-2-ol is a synthetic dye with a unique chemical structure and biological activity. It has been used for various purposes, including medical, environmental, and industrial applications. This compound is part of the phenazine family, known for its diverse range of biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazines, including 8-Amino-7-methylphenazin-2-ol, can be achieved through several methods:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2C-units.
Beirut Method: Another common approach for synthesizing phenazines.
Reductive Cyclization of Diphenylamines: This method involves the reduction of diphenylamines to form the phenazine structure.
Oxidative Cyclization of 1,2-Diaminobenzene/Diphenylamines: This method uses oxidative conditions to cyclize the starting materials into phenazines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms in the starting materials.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
8-Amino-7-methylphenazin-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Common reagents include hydrogen gas, metal hydrides, and other reducing agents.
Substitution: Common reagents include halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
8-Amino-7-methylphenazin-2-ol has a wide range of scientific research applications:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Studied for its antimicrobial, antitumor, antioxidant, and neuroprotectant properties.
Medicine: Investigated for its potential use in treating diseases such as malaria and tuberculosis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-7-methylphenazin-2-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane and interferes with the metabolic processes of microorganisms.
Antitumor Activity: It induces apoptosis and inhibits the proliferation of cancer cells.
Antioxidant Activity: It scavenges free radicals and protects cells from oxidative damage.
Neuroprotectant Activity: It protects neurons from damage and promotes their survival.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of 8-Amino-7-methylphenazin-2-ol, known for its antimicrobial and antitumor properties.
Pyocyanin: A naturally occurring phenazine with antimicrobial activity.
Chlororaphine: Another naturally occurring phenazine with antimicrobial and antitumor properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities and makes it a valuable tool in scientific research .
Properties
IUPAC Name |
8-amino-7-methylphenazin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-7-4-11-13(6-9(7)14)16-12-5-8(17)2-3-10(12)15-11/h2-6,17H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBJTBKOXIZLGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C=C3)O)N=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919402 | |
Record name | 8-Amino-7-methylphenazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-25-1 | |
Record name | 8-Amino-7-methyl-2-phenazinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenazinol, 8-amino-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Amino-7-methyl-2-phenazinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Amino-7-methylphenazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-amino-7-methylphenazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Amino-7-methyl-2-phenazinol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDR48PX5TU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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